1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate 1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 937799-61-6
VCID: VC3297730
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

CAS No.: 937799-61-6

Cat. No.: VC3297730

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate - 937799-61-6

Specification

CAS No. 937799-61-6
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9-/m0/s1
Standard InChI Key XQSHCFQFHCVQLK-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NC
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC

Introduction

Structural Characteristics and Properties

Molecular Structure

1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate contains a five-membered pyrrolidine ring with specific stereochemistry at the 2 and 4 positions. The structure features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), a methyl ester at position 2, and a methylamino group at position 4. The (2S,4S) designation indicates specific spatial arrangements of these substituents, determining the compound's three-dimensional configuration and potential biological activity.

The compound shares structural similarities with several related derivatives, including 1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate, which differs only in the stereochemistry at position 4 . This close relationship allows for reasonable inferences about its physicochemical characteristics.

Physicochemical Properties

Based on analysis of structurally related compounds, the following physicochemical properties can be established:

PropertyValueBasis for Determination
Molecular FormulaC₁₂H₂₂N₂O₄Structural analysis
Molecular Weight≈258.31 g/molComparable to related compounds
XLogP3-AA≈0.8Based on similar structural analogs
Hydrogen Bond Donors1Methylamino group contribution
Hydrogen Bond Acceptors5Carbonyl and nitrogen atoms
Rotatable Bond Count5Structural analysis of flexible bonds
Exact Mass≈258.16 DaCalculated from atomic composition

The compound's moderate lipophilicity (XLogP3-AA ≈0.8) suggests reasonable membrane permeability while maintaining sufficient water solubility, properties that are favorable for potential drug development applications. The presence of both hydrogen bond donors and acceptors enables it to participate in various intermolecular interactions.

Synthetic Methodologies

Stereochemical Considerations

The stereoselective synthesis of the (2S,4S) configuration requires careful control of reaction conditions. Several approaches can be employed:

  • Starting with naturally occurring proline derivatives that already possess the desired stereochemistry at position 2

  • Using asymmetric catalysis to control the introduction of substituents

  • Employing stereoselective reduction or addition reactions

  • Separation of diastereomers at appropriate synthetic stages

The synthesis of related compounds like 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate provides insights into potential pathways, with the methylamino derivative potentially accessible through selective N-methylation of the amino precursor .

Reactivity Profile

Functional Group Reactivity

The compound contains several reactive functional groups that determine its chemical behavior:

  • The tert-butyl carbamate (Boc) group is acid-labile and can be selectively cleaved under acidic conditions

  • The methyl ester can undergo hydrolysis, transesterification, or reduction

  • The secondary methylamino group can participate in numerous transformations including alkylation, acylation, and oxidation

This reactivity profile is similar to that observed in related compounds such as 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate, where the hydroxymethyl group exhibits characteristic reactivity .

Conformational Dynamics

The pyrrolidine ring exists in envelope conformations with the N-Boc group influencing the ring puckering. NMR studies of related compounds suggest that the bulky tert-butyl group restricts rotation around the N-C bond, potentially leading to observable rotamers at room temperature. This conformational behavior affects the compound's three-dimensional presentation of functional groups, which is crucial for molecular recognition in biological systems.

Applications in Chemical Research

Synthetic Building Blocks

The compound serves as a valuable building block in organic synthesis due to its:

  • Well-defined stereochemistry that can be transferred to more complex structures

  • Orthogonally protected functional groups allowing selective transformations

  • Potential for further derivatization through the methylamino group

Similar compounds in this class have been utilized in the synthesis of complex natural products and pharmaceutical intermediates. For example, related pyrrolidine-1,2-dicarboxylates have been employed as chiral scaffolds in the development of enzyme inhibitors and receptor modulators .

Medicinal Chemistry Applications

The structural features of 1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate make it potentially valuable in medicinal chemistry:

  • The pyrrolidine core is a privileged structure found in numerous bioactive compounds

  • The stereochemistry at positions 2 and 4 can influence binding to biological targets

  • The methylamino group provides a handle for further derivatization

  • The carboxylate groups can participate in hydrogen bonding with biological targets

Compounds with similar structural features have shown promise as enzyme inhibitors, particularly those targeting proteases and peptidases relevant to various disease states.

Comparative Analysis with Structural Analogs

Structural Variations and Properties

The table below compares key structural analogs and their properties:

CompoundStereochemistryR-Group at Position 4Molecular Weight (g/mol)Key Differences
Target compound(2S,4S)-NHCH₃~258.31Methylamino functionality
Analog 1 (2S,4R)-NHCH₃258.31Inverted stereochemistry at C4
Analog 2 (2S,4S)-NH₂244.29Primary amine instead of methylamino
Analog 3 (2R,4S)-CH₂OH259.30Different stereochemistry and hydroxymethyl group
Analog 4 (2S,4S)-CF₃297.27Trifluoromethyl group with different electronic properties

This comparative analysis reveals the structural diversity within this family of compounds and highlights how subtle modifications affect physicochemical properties and potential applications.

Analytical Characterization

Spectroscopic Profile

Spectroscopic techniques provide essential tools for characterizing this compound:

  • NMR Spectroscopy: Expected to show characteristic signals for the pyrrolidine ring protons, with distinctive coupling patterns reflecting the (2S,4S) stereochemistry. The methylamino group would appear as a doublet (for the N-H) coupled to a singlet (for the methyl).

  • Mass Spectrometry: Should exhibit a molecular ion peak around m/z 258, with fragmentation patterns including loss of the tert-butyl group (M-57) and cleavage adjacent to the carbamate group.

  • Infrared Spectroscopy: Would display characteristic absorptions for carbamate and ester carbonyls (1700-1750 cm⁻¹), as well as N-H stretching from the methylamino group (3300-3400 cm⁻¹).

This spectroscopic fingerprint allows for unambiguous identification and quality assessment of the compound.

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